N-(2,3-dimethylphenyl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound with a unique structure. Let’s break it down:
Core Structure: The compound consists of a propanamide backbone (propanoic acid amide) with various functional groups attached.
Preparation Methods
Synthetic Routes::
Amide Formation: The propanamide backbone can be synthesized by reacting propanoic acid with ammonia or an amine.
Oxadiazole Formation: The oxadiazole rings are typically formed through cyclization reactions involving appropriate precursors. For example, the pyridin-4-yl group can react with thiosemicarbazide to form the 1,3,4-oxadiazole ring.
Sulfanyl Group Introduction: The sulfanyl group can be introduced via thiol chemistry.
Industrial Production:: Industrial-scale synthesis involves optimizing the above steps for efficiency, yield, and safety.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole rings could yield corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at various positions, affecting the overall reactivity.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its diverse functional groups.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science:
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or modulating cellular pathways. Further studies are needed to elucidate this fully.
Properties
Molecular Formula |
C21H20N6O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H20N6O3S/c1-13-4-3-5-16(14(13)2)23-18(28)6-7-19-24-17(27-30-19)12-31-21-26-25-20(29-21)15-8-10-22-11-9-15/h3-5,8-11H,6-7,12H2,1-2H3,(H,23,28) |
InChI Key |
PADQPPPZYBPOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=NC=C4)C |
Origin of Product |
United States |
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